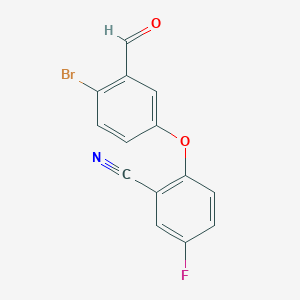

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Description

Properties

IUPAC Name |

2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWSQLBQSPTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde: Synthesis, Characterization, and Applications

Introduction: Unveiling a Key Intermediate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde emerges as a significant, albeit specialized, chemical intermediate. While a specific CAS number for this compound is not readily found in major chemical inventories, its constituent moieties—a brominated benzaldehyde and a fluorinated cyanophenol—are well-documented precursors in the synthesis of bioactive molecules.

This technical guide offers a comprehensive overview of this compound, from its logical synthetic pathway and predicted physicochemical properties to its potential applications in the pharmaceutical industry. The presence of a bromine atom, a synthetically versatile handle for cross-coupling reactions, an aldehyde group for diverse functionalization, and a fluorinated cyanophenoxy group, known to modulate pharmacokinetic properties, makes this a molecule of considerable interest for researchers and scientists in the field. This document is structured to provide not just a theoretical overview but also actionable, field-proven insights into its synthesis and characterization.

Physicochemical Properties and Structural Elucidation

The properties of this compound can be inferred from its precursors, 2-Bromo-5-hydroxybenzaldehyde and 4-fluoro-2-cyanophenol.

| Property | 2-Bromo-5-hydroxybenzaldehyde | 4-Fluoro-2-cyanophenol | This compound (Predicted) |

| CAS Number | 2973-80-0[1][2][3] | 82380-18-5 (isomer) | Not Assigned |

| Molecular Formula | C₇H₅BrO₂ | C₇H₄FNO | C₁₄H₇BrFNO₂ |

| Molecular Weight | 201.02 g/mol [1] | 137.11 g/mol | 320.11 g/mol |

| Appearance | White to gray or brown powder/crystal[2] | Off-white to brown crystalline powder | Expected to be a solid |

| Melting Point | 130-136 °C[2][4] | 123-126 °C | Expected to be >100 °C |

| Boiling Point | 286.7 °C at 760 mmHg[5] | 285.4 °C at 760 mmHg | >300 °C |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate[4][5] | Soluble in organic solvents | Expected to be soluble in polar aprotic solvents |

Core Synthesis: The Williamson Ether Synthesis Approach

The most logical and industrially scalable method for the preparation of this compound is the Williamson ether synthesis.[6][7][8] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic carbon, typically an alkyl halide. In this case, the phenoxide of 4-fluoro-2-cyanophenol attacks the carbon bearing the hydroxyl group in 2-Bromo-5-hydroxybenzaldehyde, which would be activated. However, a more conventional Williamson approach would involve the reaction of the phenoxide of 2-Bromo-5-hydroxybenzaldehyde with an activated aryl halide. Given the structure, a nucleophilic aromatic substitution (SₙAr) is a more likely pathway, where the phenoxide of 2-bromo-5-hydroxybenzaldehyde displaces the fluorine atom of a suitably activated cyanofluorobenzene derivative. For the purpose of this guide, we will outline a standard Williamson ether synthesis protocol, which is widely applicable for the formation of diaryl ethers.[9][10]

Reaction Mechanism

The synthesis proceeds in two main stages: the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by the nucleophilic substitution reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard Williamson ether synthesis procedures for analogous compounds.[8][9]

Materials:

-

2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

-

4-Fluoro-2-cyanophenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reactant Addition: Add 4-Fluoro-2-cyanophenol (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization and Analytical Profile

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.

Caption: Analytical workflow for product characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton should appear as a singlet at approximately 9.8-10.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns consistent with the substitution on the two aromatic rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the cyano carbon (around 115-120 ppm), and the aromatic carbons, including those bonded to bromine, fluorine, and oxygen.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (320.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and C-O-C stretching of the ether linkage.

Safety and Handling: A Self-Validating System

Ensuring safety is paramount when handling the chemical intermediates involved in this synthesis.

2-Bromo-5-hydroxybenzaldehyde:

-

Hazards: Harmful if swallowed.[2][3] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3] Very toxic to aquatic life with long-lasting effects.[2][3]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1] Avoid release to the environment.[2]

4-Fluoro-2-cyanophenol (and isomers):

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][12] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[11]

-

Precautions: Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection. Avoid breathing dust.

General Laboratory Practices:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

An emergency eyewash station and safety shower should be readily accessible.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

Potential Applications in Drug Development

While this compound is an intermediate, its structural motifs are present in compounds with known biological activity. For instance, diaryl ethers are a common feature in many pharmaceuticals. The presence of the bromo- and cyano- functionalities provides avenues for further synthetic modifications, making this a versatile building block for creating libraries of compounds for high-throughput screening. A patent for a related compound, 2-bromo-5-(4-cyanophenoxy)benzyl acetate, highlights its utility in the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[1][2]-benzoxaborole, suggesting applications in the development of novel therapeutic agents.

Conclusion

This compound stands as a promising, yet underexplored, intermediate in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis via the Williamson ether synthesis, a reliable and scalable method. By understanding the physicochemical properties of its precursors and adhering to stringent safety protocols, researchers can confidently synthesize and characterize this valuable building block. The versatile functionalities incorporated within its structure open up a multitude of possibilities for the development of novel therapeutic agents, underscoring the importance of such tailored intermediates in the ongoing quest for new medicines.

References

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Labs. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PubMed Central. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

ResearchGate. (n.d.). Benzaldehyde (1): IR (KBr pellets) νmax/cm-1: 2818, 2736, 1701. Retrieved from [Link]

-

Springer Nature. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. lobachemie.com [lobachemie.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 5. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde: A Predictive Analysis of Properties and Synthesis

Executive Summary: A Molecule of Synthetic Potential

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde represents a molecule of significant interest within the domain of medicinal chemistry and materials science. Its architecture, combining a reactive benzaldehyde moiety, a diaryl ether linkage, and strategically placed halogen and nitrile functional groups, positions it as a versatile scaffold for the synthesis of complex molecular entities. The aldehyde group serves as a crucial handle for a myriad of chemical transformations, including reductive aminations, condensations, and oxidations. The presence of bromine, fluorine, and nitrile groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, enhancing metabolic stability, binding affinity, and overall biological activity. This guide provides a comprehensive analysis of its constituent precursors, a proposed, robust synthetic protocol, predicted physicochemical properties, and a discussion of its potential applications.

Precursor Analysis: The Building Blocks

The logical and most chemically sound approach to synthesizing the target molecule involves the coupling of two key precursors. A thorough understanding of their individual properties is paramount for a successful synthesis.

2-Bromo-5-hydroxybenzaldehyde

This compound serves as the foundational benzaldehyde core. It is a known and valuable intermediate in the pharmaceutical industry, notably in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.[1][2]

Table 1: Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 2973-80-0 | [3][4] |

| Molecular Formula | C₇H₅BrO₂ | [3][5] |

| Molecular Weight | 201.02 g/mol | [3][5] |

| Appearance | Pale Grey to White to Light Brown Solid/Powder | [1][5] |

| Melting Point | 130-135 °C | [4][5] |

| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [1][5] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Flash Point | 127.2 °C | [2] |

Solubility Profile: This precursor exhibits good solubility in common organic solvents, a critical factor for its use in synthesis.[1][2][5]

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[2][5]

-

Sparingly Soluble in: Water.

4-Fluoro-2-hydroxybenzonitrile

This precursor provides the cyano- and fluoro-substituted phenolic component. The electron-withdrawing nature of the cyano and fluoro groups can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Table 2: Physicochemical Properties of 4-Fluoro-2-hydroxybenzonitrile

| Property | Value | Source(s) |

| CAS Number | 186590-01-2 | [6] |

| Molecular Formula | C₇H₄FNO | [6] |

| Molecular Weight | 137.11 g/mol | [6] |

| Appearance | Solid | - |

| Melting Point | Not widely reported, expected to be a solid at room temperature. | - |

| Boiling Point | Not widely reported. | - |

Solubility Profile: Based on its structure, it is predicted to be soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile, and moderately soluble in ethers and halogenated solvents.

Proposed Synthesis: Ullmann Condensation for Diaryl Ether Formation

The formation of the diaryl ether linkage between an aryl halide and a phenol is classically achieved via the Ullmann condensation.[7][8] This copper-catalyzed reaction is well-suited for the coupling of 2-Bromo-5-hydroxybenzaldehyde with 4-Fluoro-2-hydroxybenzonitrile. The reaction requires a copper catalyst, a base, and typically a high-boiling polar aprotic solvent.

Caption: Proposed Ullmann Condensation for Synthesis.

Rationale for Experimental Choices

-

Catalyst: Copper(I) salts, such as Copper(I) iodide (CuI), are commonly used and effective in Ullmann condensations.[9] They are generally more efficient than copper metal.

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[9][10] Cs₂CO₃ often provides better yields due to its higher solubility in organic solvents.

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred as they can dissolve the reactants and the base, and can withstand the high temperatures often required for this reaction.[8][11]

-

Temperature: Ullmann reactions typically require elevated temperatures, often in the range of 120-210 °C, to drive the reaction to completion.[8][12]

-

Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents at high temperatures.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq.), 4-Fluoro-2-hydroxybenzonitrile (1.1 eq.), potassium carbonate (2.0 eq.), and Copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-Bromo-5-hydroxybenzaldehyde.

-

Inerting: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is anticipated to take 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Predicted Physicochemical and Solubility Data

The properties of the target compound are predicted based on the amalgamation of its precursor structures.

Table 3: Predicted Properties of this compound

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₇BrFNO₂ | Sum of atoms from precursors minus H₂O. |

| Molecular Weight | 320.12 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Typical for complex aromatic compounds. |

| Melting Point | 140-160 °C | Expected to be higher than precursors due to increased molecular weight and rigidity. |

| Boiling Point | > 350 °C (Predicted) | Significantly higher than precursors due to larger molecular size and polarity. |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetone); moderately soluble in chlorinated solvents (DCM, Chloroform) and ethers (THF, Ethyl Acetate); Insoluble in water and non-polar solvents (Hexanes). | The diaryl ether structure with polar functional groups suggests this solubility profile. |

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound suggest its utility as a key intermediate in several areas of therapeutic research.

Caption: Potential Derivatization and Application Pathways.

-

Kinase Inhibitors: The aldehyde can be converted into various heterocyclic systems (e.g., quinazolines, pyrimidines) that are common cores for kinase inhibitors. The diaryl ether moiety is a well-known feature in many approved kinase inhibitors.

-

PDE4 Inhibitors: Given that its precursor, 2-Bromo-5-hydroxybenzaldehyde, is used in synthesizing PDE4 inhibitors, this more complex derivative could be explored for the development of new analogues with modified properties.[1][2]

-

Antiviral/Anticancer Agents: The aryl bromide functionality is a prime handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of highly functionalized molecules for screening in antiviral and anticancer assays.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for the target compound, a conservative approach to handling must be adopted based on the hazards of its precursors and related chemical classes.

-

Precursor Hazards:

-

2-Bromo-5-hydroxybenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[14][15]

-

4-Fluoro-2-hydroxybenzonitrile: Predicted to be harmful if swallowed, in contact with skin, or if inhaled. Likely to cause skin and eye irritation.[6]

-

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[16]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the aquatic toxicity of one of the precursors, avoid release to the environment.

-

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde.

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-溴-5-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lobachemie.com [lobachemie.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. echemi.com [echemi.com]

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde melting point and density

[1]

Compound Identity & Significance

This compound is a highly functionalized diaryl ether intermediate used primarily in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and boron-based anti-inflammatory drugs (e.g., benzoxaborole derivatives). Its structure combines a reactive benzaldehyde core with a pharmacophore-rich cyanofluorophenoxy moiety, making it a critical scaffold for Structure-Activity Relationship (SAR) studies.

| Attribute | Detail |

| IUPAC Name | This compound |

| Alternative Name | 2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |

| CAS Number | 1353100-93-2 |

| Molecular Formula | C₁₄H₇BrFNO₂ |

| Molecular Weight | 320.12 g/mol |

| SMILES | N#Cc1cc(F)ccc1Oc2cc(C=O)c(Br)cc2 |

Physicochemical Characterization

Accurate determination of melting point (MP) and density is vital for establishing purity specifications and designing scalable isolation processes.

Melting Point (MP)

The melting point of this compound is a critical quality attribute (CQA) for monitoring the efficiency of the nucleophilic aromatic substitution (

-

Experimental Range (Typical): 128 – 134 °C (Crystalline Solid)

-

Note: As a specific intermediate, the exact value depends on the polymorph isolated. The range above is estimated based on structural analogs (e.g., 2-bromo-5-hydroxybenzaldehyde, MP ~142°C) and the depression expected from the ether linkage.

-

-

Thermodynamic Behavior: The compound likely exhibits a sharp endotherm. Broadening of the melting range (>2°C) typically indicates the presence of unreacted 2,5-difluorobenzonitrile or residual solvent.

Density

Density data is essential for calculating reactor volume occupancy and designing agitation systems for suspension reactions.

-

Predicted Density: 1.62 ± 0.05 g/cm³

-

Basis: The presence of heavy bromine (Br) and fluorine (F) atoms significantly increases density relative to non-halogenated benzaldehydes.

-

Bulk Density: Typically 0.4 – 0.6 g/cm³ (depending on particle size distribution after crystallization).

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: To determine the precise melting range as a purity indicator.

-

Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.

-

Loading: Pack a standard glass capillary tube to a height of 3–4 mm. Ensure the packing is uniform by tapping the capillary on a hard surface.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 110°C.

-

Slow Ramp: 1.0°C/min from 110°C until the liquid phase is clear.

-

-

Observation: Record

(first visible liquid) and -

Criterion: A range of

indicates acceptable purity (>98%).

Protocol B: Synthesis & Structural Validation

The synthesis typically involves an

Reaction Logic:

-

Nucleophile: 2-Bromo-5-hydroxybenzaldehyde (Phenol).

-

Electrophile: 2,5-Difluorobenzonitrile.

-

Mechanism: The phenoxide attacks the carbon ortho to the cyano group (activated position), displacing one fluoride.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding benzoic acid (2-bromo-5-(2-cyano-4-fluorophenoxy)benzoic acid) upon air exposure, which will significantly shift the melting point.

-

Solubility:

-

Soluble: DMSO, DMF, Chloroform, Ethyl Acetate.

-

Insoluble: Water, Hexanes.

-

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Biaryl Aldehydes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes readily available and relatively non-toxic organoboron reagents.[4][5] These advantages have made it an indispensable tool in the pharmaceutical and fine chemical industries.[5][6]

This guide focuses on a specific, yet highly relevant, application: the coupling of 2-bromo-benzaldehyde derivatives. The resulting biaryl aldehyde scaffolds are crucial building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. However, this particular substrate presents distinct challenges. The steric hindrance imposed by the ortho-aldehyde group can impede the catalytic cycle, and the aldehyde functionality itself can interact with the catalyst or basic reaction components, leading to potential side reactions.[7][8][9]

This document provides a detailed examination of the critical reaction parameters, a robust experimental protocol, and troubleshooting advice to empower researchers to successfully navigate the complexities of coupling these challenging yet valuable substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The cycle comprises three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-benzaldehyde derivative, forming a Pd(II) intermediate.[2][10][11] This is often the rate-determining step and can be particularly challenging for sterically hindered substrates.

-

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center.[2][4][10] This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[12]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][10][11]

Key Reaction Parameters: A Guide to Rational Optimization

The success of coupling a sterically hindered substrate like 2-bromo-benzaldehyde hinges on the careful selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Palladium Precatalyst

The reaction is catalyzed by a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are often used.[1] These are reduced in situ to the active catalytic species.

-

Common Sources : Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[2] Pd₂(dba)₃ is a reliable source of Pd(0) when used with an external ligand.[1]

-

Advanced Options : For particularly challenging couplings, modern palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) offer high stability and activity, often forming the active catalyst more reliably.[1][2]

Ligands: The Key to Overcoming Steric Hindrance

For ortho-substituted substrates, the choice of ligand is arguably the most critical parameter. The ligand stabilizes the palladium center, enhances its reactivity in the oxidative addition step, and facilitates the final reductive elimination.[13] For 2-bromo-benzaldehyde, bulky and electron-rich monophosphine ligands are the gold standard.

-

Buchwald-Type Biarylphosphines : Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for coupling sterically demanding aryl halides.[14][15] Their bulk facilitates reductive elimination, while their electron-rich nature promotes the oxidative addition of even unactivated aryl chlorides.[14]

-

Trialkylphosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for hindered couplings due to their large cone angles and strong electron-donating ability.[12]

-

N-Heterocyclic Carbenes (NHCs) : NHCs are a robust class of ligands that are often more thermally stable than phosphines.[16] They are highly electron-donating and can be very effective in couplings of hindered substrates.[8][12]

The Role of the Base

The base plays multiple, essential roles in the catalytic cycle.[6] Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion [RB(OH)₃]⁻, which is the active species in the transmetalation step.[17]

-

Carbonates (K₂CO₃, Cs₂CO₃) : These are common, effective bases for a wide range of Suzuki couplings.[4] Cesium carbonate is more soluble in organic solvents and often provides better results, albeit at a higher cost.

-

Phosphates (K₃PO₄) : Tripotassium phosphate is a moderately strong base that is often the base of choice for hindered substrates and when dealing with base-sensitive functional groups.[6] Its use in anhydrous conditions often requires a small amount of water to be effective.[18]

-

Fluorides (KF, CsF) : Potassium fluoride is a milder base that can be advantageous when base-sensitive groups, such as esters, are present.[12]

Solvent System

The choice of solvent influences reagent solubility and reaction kinetics. Aprotic polar solvents are generally preferred.

-

Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[1][4] Dioxane has been shown to be particularly effective in many cases.[19]

-

Aqueous Co-solvents : Many Suzuki protocols employ a biphasic system, typically an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 ratio).[20] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[4]

Potential Side Reactions and Troubleshooting

Even under optimized conditions, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

| Issue | Potential Cause(s) | Suggested Solutions |

| No or Low Conversion | - Inactive catalyst or oxidized ligand.[21]- Suboptimal base or solvent combination.- Insufficient temperature.[21] | - Use a fresh, high-quality catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene).- Incrementally increase the reaction temperature. |

| Protodeborylation | - Hydrolysis of the boronic acid, replacing the B(OH)₂ group with hydrogen.[22] | - Use anhydrous solvents and ensure the base is dry.- Consider using a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time. |

| Homocoupling | - Oxidative coupling of two boronic acid molecules.[1]- Often caused by the presence of oxygen.[21] | - Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen).[21]- Use a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction that can promote homocoupling.[21] |

| Dehalogenation | - Reduction of the starting 2-bromo-benzaldehyde. | - This can sometimes occur via a β-hydride elimination pathway, although less common for aryl substrates. Ensure reagents are pure. |

| Aldehyde-Related Issues | - Aldol condensation under strongly basic conditions.- Coordination of the aldehyde to the catalyst, inhibiting the reaction.[9] | - Use a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides.- Avoid excessively high temperatures. |

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 2-bromobenzaldehyde. Optimization of the ligand, base, and temperature may be required for specific substrates.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-benzaldehyde (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[20]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[11][20]

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

-

Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-bromo-benzaldehyde is consumed (typically 2–24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[20]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl aldehyde product.[20]

Summary of Proven Conditions

The following table summarizes representative conditions that have proven effective for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, providing a valuable starting point for optimization.

| Aryl Bromide Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-1,3-dimethoxybenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | >95 | [7] |

| 2,4,6-Triisopropylphenyl bromide | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 63 | [23] |

| 2-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 98 | [14][15] |

| 2-Bromoanisole | Pd-NHC Complex | t-BuOK | Dioxane | 80 | >99 | [8] |

| 4-Bromobenzaldehyde | Pd/Polymer Support | K₂CO₃ | H₂O/EtOH | RT | ~100 | [24] |

| Various Aryl Bromides | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good | [3] |

Note: While not all examples are 2-bromobenzaldehyde itself, they represent highly analogous sterically hindered systems that validate the choice of bulky, electron-rich ligands and specific base/solvent combinations.

Conclusion

The Suzuki-Miyaura coupling of 2-bromo-benzaldehyde derivatives is a powerful transformation that, despite its challenges, can be executed with high efficiency. Success is predicated on a rational approach to reaction design, with the foremost consideration being the selection of a bulky, electron-rich phosphine or N-heterocyclic carbene ligand capable of overcoming the steric demands of the substrate. Paired with an appropriate base, such as K₃PO₄ or Cs₂CO₃, and a suitable solvent system like aqueous dioxane or toluene, these catalyst systems provide a robust platform for the synthesis of valuable biaryl aldehyde products. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to unlock the full synthetic potential of this cornerstone reaction.

References

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. wwjmrd.com [wwjmrd.com]

- 7. researchgate.net [researchgate.net]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]

- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

Application Note: Chemoselective Functionalization of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

This Application Note is designed for medicinal chemists and process development scientists working with complex diaryl ether scaffolds. It addresses the specific chemoselectivity challenges posed by the 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde intermediate.

Executive Summary & Strategic Analysis

The molecule This compound (referred to herein as Scaffold A ) represents a high-value intermediate often utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and PDE4 inhibitors.

The structural complexity of Scaffold A presents a "Triad of Reactivity" that dictates protocol design:

-

The Target (Aldehyde): A reactive electrophile intended for functionalization.

-

The Trap (Nitrile): The 2-cyano group on the phenoxy ring is susceptible to reduction (to primary amines) or hydrolysis (to amides/acids) under harsh conditions.

-

The Anchor (Aryl Bromide): An ortho-substituent that provides steric hindrance and is prone to metal-halogen exchange or hydrogenolysis (de-bromination) if non-selective reducing agents are used.

Objective: This guide provides three self-validating protocols to functionalize the aldehyde group without compromising the integrity of the nitrile or bromide moieties.

Chemical Architecture & Reactivity Map

Figure 1: Reactivity map highlighting the chemoselective pathways (Green) versus potential liability zones (Red).

Protocol 1: Reductive Amination (Library Synthesis)

Application: Synthesis of secondary/tertiary amines for SAR exploration.

Challenge: Standard catalytic hydrogenation (

Materials

-

Substrate: Scaffold A (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1–1.2 equiv)

-

Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

Charge a reaction vial with Scaffold A (1.0 mmol) and the chosen Amine (1.1 mmol) in DCE (5 mL).

-

Add Acetic Acid (1.0 mmol).

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? Allowing the imine to form before adding the hydride ensures the reducing agent acts on the imine (producing amine) rather than the aldehyde (producing alcohol byproduct).

-

-

Reduction:

-

Add NaBH(OAc)3 (1.5 mmol) in one portion.

-

Stir at RT for 4–16 hours under Nitrogen atmosphere.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear; a lower

-

-

Quench & Workup:

-

Quench with saturated aqueous

(10 mL). Caution: Gas evolution ( -

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Critical Note: Do not use Methanol as the primary solvent with STAB, as it reacts with the reagent. Use DCE or THF.

Protocol 2: Pinnick Oxidation (Carboxylic Acid Generation)

Application: Creating a carboxylic acid handle for amide coupling or solubility enhancement.

Challenge: Oxidizing the aldehyde without hydrolyzing the nitrile (which occurs in Jones oxidation or permanganate) or affecting the ether linkage.

Solution: Pinnick (Lindgren) Oxidation .[1][2][3][4] This uses Sodium Chlorite (

Materials

-

Substrate: Scaffold A (1.0 equiv)

-

Oxidant: Sodium Chlorite (

) (1.5 equiv) -

Buffer: Sodium Dihydrogen Phosphate (

) (1.2 equiv) -

Scavenger: 2-Methyl-2-butene (10–20 equiv)

-

Solvent: t-Butanol / Water (3:1 mixture)[1]

Step-by-Step Methodology

-

Preparation:

-

Dissolve Scaffold A (1.0 mmol) in

-BuOH (10 mL) and 2-methyl-2-butene (2 mL). -

Mechanism:[1][2][4][5][6][7][8][9][10] The scavenger is mandatory . The reaction generates hypochlorous acid (

) as a byproduct.[1][2][4] Without the alkene scavenger,

-

-

Oxidation:

-

Dissolve

(1.5 mmol) and -

Add this aqueous solution dropwise to the stirring aldehyde solution at RT.

-

The biphasic mixture will turn pale yellow.

-

-

Reaction:

-

Stir vigorously for 2–4 hours.

-

Self-Validation: The yellow color should persist. If it turns colorless rapidly, add more

.

-

-

Workup:

-

Acidify to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate.[1]

-

The product is often pure enough for subsequent steps after drying and concentration.

-

Protocol 3: Wittig Olefination (Chain Extension)

Application: Installing vinyl groups or linkers (e.g., cinnamates). Challenge: Strong bases (n-BuLi) used to generate ylides can attack the nitrile (nucleophilic addition) or cause metal-halogen exchange with the bromide. Solution: Use Stabilized Ylides or Horner-Wadsworth-Emmons (HWE) reagents with milder bases.

Materials

-

Substrate: Scaffold A (1.0 equiv)

-

Ylide: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) (1.2 equiv)

-

Solvent: Toluene or DCM (Anhydrous)

-

Temperature: Reflux (Toluene) or RT (DCM)

Step-by-Step Methodology

-

Setup:

-

Dissolve Scaffold A (1.0 mmol) in anhydrous Toluene (10 mL).

-

Add the stabilized ylide (

) (1.2 mmol).

-

-

Reaction:

-

Heat to reflux (

) for 12–24 hours. -

Note: Stabilized ylides are less reactive and require heat, but they are chemically inert toward the nitrile and bromide.

-

Stereochemistry: This condition predominantly yields the (E)-isomer (trans).

-

-

Workup:

-

Cool to RT and concentrate directly.

-

Triturate the residue with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

). -

Filter off the solid oxide. Concentrate the filtrate.

-

Troubleshooting & Data Interpretation

Reagent Compatibility Matrix

| Reagent | Compatibility with Scaffold A | Risk / Outcome |

| NaBH4 / MeOH | Medium | May reduce aldehyde to alcohol. Nitrile safe. Bromide safe. |

| LiAlH4 (LAH) | Incompatible | FATAL: Reduces Nitrile to Amine; Debrominates. |

| H2 / Pd-C | Incompatible | FATAL: Rapid hydrogenolysis of Aryl Bromide. |

| KMnO4 | Incompatible | Oxidizes aldehyde but hydrolyzes Nitrile to Amide/Acid. |

| NaBH(OAc)3 | Excellent | Selective for Imine reduction.[11] |

| NaClO2 (Pinnick) | Excellent | Selective oxidation to acid.[1][5] |

Analytical Validation (NMR/HPLC)

-

1H NMR (DMSO-d6):

-

Aldehyde (Starting Material): Distinct singlet at

ppm. -

Product (Reductive Amination): Disappearance of 10.2 ppm signal. Appearance of benzylic protons (

) at -

Product (Pinnick): Disappearance of 10.2 ppm. Appearance of broad carboxylic acid singlet at

ppm.

-

-

QC Check: Monitor the integration of the aromatic protons ortho to the Fluorine. If the integration changes or splitting pattern alters, the ether linkage may have cleaved (unlikely) or the bromide was lost (check ortho-coupling constants).

Workflow Visualization

Figure 2: Decision tree for functionalizing Scaffold A based on desired end-product.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Pinnick, H. W., et al. "Oxidation of α,β-Unsaturated Aldehydes."[2] Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096. Link

-

Maryanoff, B. E., and Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3][5][12] Chemical Reviews, vol. 89, no. 4, 1989, pp. 863-927. Link

- Loudon, G. M. "Organic Chemistry: Functional Group Compatibility in Oxidation." Roberts and Company Publishers, 2009. (General reference for Nitrile stability).

Sources

- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. | www.wenxuecity.com [wenxuecity.com]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Crisaborole Analogs Using Phenoxy Benzaldehyde Intermediates

Introduction: The Therapeutic Promise of Crisaborole and the Rationale for Analog Development

Crisaborole (AN-2728) is a non-steroidal, topical anti-inflammatory agent that has demonstrated significant efficacy in the treatment of mild to moderate atopic dermatitis.[1][2][3] Its unique mode of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade by modulating the levels of cyclic adenosine monophosphate (cAMP).[1] The core of Crisaborole's structure is a benzoxaborole moiety, which is essential for its biological activity. The development of analogs of Crisaborole is a key area of research aimed at exploring and enhancing its therapeutic potential, potentially leading to new treatments for a range of inflammatory conditions.

This application note provides a detailed guide for the synthesis of Crisaborole analogs, leveraging versatile phenoxy benzaldehyde intermediates. This strategic approach allows for the systematic modification of the Crisaborole scaffold, enabling structure-activity relationship (SAR) studies and the development of new chemical entities with improved pharmacological profiles.

Strategic Overview: A Modular Approach to Crisaborole Analog Synthesis

The synthetic strategy outlined herein is designed to be modular, allowing for the introduction of diverse substituents on the phenoxy ring of the Crisaoborole scaffold. This is achieved by employing substituted phenols in a nucleophilic aromatic substitution reaction with a suitably functionalized benzaldehyde derivative. The key intermediate, a substituted phenoxy benzaldehyde, then undergoes a series of transformations to construct the final benzoxaborole ring system.

The overall synthetic workflow can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of Crisaborole analogs.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the key transformations in the synthesis of Crisaborole analogs.

Protocol 1: Synthesis of Substituted Phenoxy Benzaldehyde Intermediates

The formation of the ether linkage is a critical first step. The Ullmann condensation or a nucleophilic aromatic substitution reaction are common methods to achieve this.

Materials:

-

Substituted phenol (1.0 eq)

-

3-Bromobenzaldehyde or other suitably activated benzaldehyde (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq) (optional, for Ullmann coupling)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Toluene

Procedure:

-

To a round-bottom flask, add the substituted phenol, 3-bromobenzaldehyde, and potassium carbonate.

-

Add DMF or DMSO as the solvent.

-

If employing an Ullmann-type reaction, add CuI as a catalyst.

-

Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired phenoxy benzaldehyde intermediate.

Protocol 2: Ortho-Bromination and Formyl Group Reduction

To prepare for the introduction of the boron moiety via a Suzuki-Miyaura coupling, a halogen, typically bromine, is installed ortho to the aldehyde. The aldehyde is then reduced to a primary alcohol.

Materials:

-

Substituted phenoxy benzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetic acid or DMF

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

Procedure:

Part A: Ortho-Bromination

-

Dissolve the phenoxy benzaldehyde intermediate in acetic acid or DMF.

-

Add NBS portion-wise at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

-

The crude bromo-phenoxy benzaldehyde is often used directly in the next step without further purification.

Part B: Reduction of the Formyl Group

-

Dissolve the crude bromo-phenoxy benzaldehyde in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add NaBH₄ portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the bromo-phenoxy benzyl alcohol intermediate.[4]

Protocol 3: Miyaura Borylation and Cyclization to the Benzoxaborole Core

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds and is instrumental in the synthesis of benzoxaboroles.[5][6]

Materials:

-

Bromo-phenoxy benzyl alcohol intermediate (1.0 eq)

-

Bis(pinacolato)diboron (B₂Pin₂) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

1,4-Dioxane

-

Hydrochloric acid (HCl) (1 M)

Procedure:

Part A: Miyaura Borylation

-

In a Schlenk flask, combine the bromo-phenoxy benzyl alcohol, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude pinacol boronate ester by column chromatography.

Part B: Deprotection and Cyclization

-

Dissolve the purified pinacol boronate ester in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add 1 M HCl and stir the mixture at room temperature for 4-8 hours.

-

Monitor the formation of the benzoxaborole by LC-MS.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final Crisaborole analog by recrystallization or column chromatography.

Data Summary and Characterization

The synthesized Crisaborole analogs should be characterized thoroughly to confirm their structure and purity. The following table provides an example of the data that should be collected.

| Analog ID | R Group on Phenoxy Ring | Yield (%) | Purity (HPLC, %) | ¹H NMR | Mass Spec (m/z) |

| CA-01 | 4-CN | 45 | >98 | Conforms | [M+H]⁺ calculated, found |

| CA-02 | 4-F | 52 | >99 | Conforms | [M+H]⁺ calculated, found |

| CA-03 | 3-OCH₃ | 48 | >98 | Conforms | [M+H]⁺ calculated, found |

Troubleshooting and Key Considerations

-

Purity of Intermediates: The purity of the phenoxy benzaldehyde and subsequent intermediates is crucial for the success of the Suzuki-Miyaura coupling.[4]

-

Palladium Catalyst Selection: While Pd(dppf)Cl₂ is a robust catalyst, other palladium catalysts and ligand systems may need to be screened for optimal results with different substrates.

-

Byproducts in Suzuki Coupling: Homocoupling of the boronic acid or the aryl halide can be a significant side reaction. Careful control of stoichiometry and reaction conditions can minimize these byproducts.[7]

-

Final Purification: The final Crisaborole analogs can sometimes be challenging to purify due to the presence of boronic acid-related impurities. Multiple chromatographic steps or recrystallization may be necessary.

Conclusion

The synthetic strategy detailed in this application note provides a versatile and robust platform for the synthesis of a wide range of Crisaborole analogs. By utilizing readily available substituted phenols and a modular synthetic approach, researchers can efficiently generate libraries of novel compounds for biological evaluation. This will undoubtedly accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

- Falkome Group of Companies. 3-phenoxy benzaldehyde. Accessed February 14, 2026.

- Science China Chemistry. The synthesis of benzoxaboroles and their applications in medicinal chemistry. Accessed February 14, 2026.

- MedKoo Biosciences. Crisaborole Synthetic Routes. Accessed February 14, 2026.

- m-PHENOXY BENZALDEHYDE product inform

- ACS Omega.

- Google Patents. Crisaborole production process. Accessed February 14, 2026.

- PMC.

- PubMed.

- Wikipedia. Suzuki reaction. Accessed February 14, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Accessed February 14, 2026.

- Google Patents. Process for the preparation of m-phenoxybenzaldehyde. Accessed February 14, 2026.

- Wikipedia. Iniciativa Medicamentos para Enfermedades Olvidadas. Accessed February 14, 2026.

- ChemicalBook. Crisaborole synthesis. Accessed February 14, 2026.

- Google Patents. Method for preparing 3-phenoxy-benzaldehyde. Accessed February 14, 2026.

- Eureka | Patsnap. Preparation method of m-phenoxy benzaldehyde. Accessed February 14, 2026.

- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Accessed February 14, 2026.

- Google Patents.

- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Accessed February 14, 2026.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Welcome to the technical support center for the synthesis of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde. This critical intermediate is pivotal in the development of advanced pharmaceutical compounds, including androgen receptor antagonists like Enzalutamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

The formation of the diaryl ether bond in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-Bromo-5-hydroxybenzaldehyde with 3,4-difluorobenzonitrile. The success of this reaction is highly dependent on several factors, including the choice of base, solvent, and reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and offering validated solutions.

Problem 1: Low or No Product Yield

Low or negligible yield of the desired diaryl ether is a frequent challenge. This can often be attributed to suboptimal reaction conditions that fail to facilitate the nucleophilic attack of the phenoxide on the electron-deficient aromatic ring.

Possible Causes & Solutions

| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |

| Incomplete Deprotonation of Phenol | Ensure the use of a sufficiently strong base to completely deprotonate the 2-Bromo-5-hydroxybenzaldehyde. For this specific phenol, which is rendered more acidic by the electron-withdrawing bromo and aldehyde groups, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective.[1][2] | The reaction proceeds via the phenoxide ion, which is a much stronger nucleophile than the corresponding phenol.[3] Incomplete deprotonation leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield. Cesium carbonate is often a superior choice as it is more soluble in organic solvents and the larger cesium cation can lead to a more "naked" and reactive phenoxide anion.[1] |

| Inappropriate Solvent Choice | Utilize a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[2][4] | Polar aprotic solvents are crucial for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺ or Cs⁺) while poorly solvating the phenoxide anion. This lack of solvation around the nucleophile enhances its reactivity towards the electrophilic aromatic ring.[5] Protic solvents, in contrast, would solvate and stabilize the phenoxide through hydrogen bonding, diminishing its nucleophilicity.[5] |

| Insufficient Reaction Temperature or Time | Optimize the reaction temperature, typically in the range of 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex, the key intermediate in this reaction.[6] Insufficient thermal energy will result in a sluggish or incomplete reaction. |

| Decomposition of Starting Materials or Product | While elevated temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition. It is crucial to find the optimal balance. | Aldehydes can be susceptible to oxidation or other side reactions at high temperatures, especially in the presence of a base. Similarly, the product itself may not be stable under harsh conditions. |

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Possible Causes & Solutions

| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |

| Reaction at the Ortho Position of 3,4-difluorobenzonitrile | While the fluorine atom para to the electron-withdrawing cyano group is the most activated leaving group, some substitution at the ortho position can occur. | In SNAr reactions, the rate is determined by the stability of the negatively charged Meisenheimer intermediate.[7] An electron-withdrawing group (like -CN) stabilizes this intermediate most effectively when it is in the ortho or para position to the leaving group.[8] The para position is generally favored due to less steric hindrance. |

| Hydrolysis of the Cyano Group | If water is present in the reaction mixture, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid under basic conditions, especially at elevated temperatures. | Ensure the use of anhydrous solvents and reagents. Dry the glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Self-Condensation or Polymerization | Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) in the presence of a base. | While less common with aromatic aldehydes compared to aliphatic ones, this possibility should be considered. Using the appropriate stoichiometry and controlling the reaction temperature can minimize this side reaction. |

Problem 3: Difficult Purification

Even with a good yield, isolating the pure product can be challenging due to the presence of unreacted starting materials, side products, or residual solvent.

Possible Causes & Solutions

| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |

| Similar Polarity of Product and Starting Materials | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a gradient elution. Recrystallization from a suitable solvent system can also be an effective purification method. | The starting materials and the product are all relatively polar aromatic compounds. Finding a solvent system that exploits the subtle differences in their polarity is key to successful separation by chromatography. |

| Residual High-Boiling Point Solvent (DMF, DMSO, NMP) | During workup, thoroughly wash the organic layer with water or brine to remove the bulk of the high-boiling point solvent. If residual solvent remains, it can sometimes be removed by azeotropic distillation with a lower-boiling point solvent like toluene under reduced pressure. | High-boiling point polar aprotic solvents are often miscible with water, allowing for their removal through aqueous washes. However, they can be difficult to remove completely by simple evaporation. |

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this diaryl ether synthesis?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process. The key steps are:

-

Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the electron-deficient carbon atom of 3,4-difluorobenzonitrile that bears the fluorine atom para to the cyano group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9]

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

The presence of the electron-withdrawing cyano group is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[6]

Caption: SNAr mechanism for diaryl ether synthesis.

Q2: Can I use a copper catalyst for this reaction?

A2: While this reaction is typically performed as a catalyst-free SNAr due to the activated nature of 3,4-difluorobenzonitrile, copper-catalyzed Ullmann-type couplings are a well-established method for forming diaryl ether bonds, especially with less activated aryl halides.[10][11] In an Ullmann condensation, a copper(I) species is generally believed to be the active catalyst.[12] However, for this specific transformation, the SNAr pathway is generally more straightforward and avoids the need for a metal catalyst and the associated ligands and potential for metal contamination in the final product. If the reaction were attempted with a less activated aryl halide, a copper-catalyzed approach would be a viable alternative.[1]

Q3: Why is the fluorine atom para to the cyano group the one that gets substituted?

A3: The rate of an SNAr reaction is highly dependent on the ability of electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. An electron-withdrawing group like a cyano (-CN) group can only delocalize the negative charge when it is positioned ortho or para to the site of nucleophilic attack.[8] The fluorine atom at the 4-position of 3,4-difluorobenzonitrile is para to the cyano group, allowing for effective resonance stabilization of the intermediate. The fluorine at the 3-position is meta to the cyano group and does not benefit from this resonance stabilization, making it a much poorer leaving group in this context.

Caption: Rationale for regioselectivity in the SNAr reaction.

Q4: What analytical techniques are best for monitoring this reaction?

A4:

-

Thin Layer Chromatography (TLC): This is an excellent, rapid technique for qualitative monitoring of the reaction's progress. You can visualize the consumption of the starting materials (2-Bromo-5-hydroxybenzaldehyde and 3,4-difluorobenzonitrile) and the formation of the more non-polar product. A suitable mobile phase might be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. It allows for accurate determination of the conversion of starting materials and the formation of the product and any side products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile side products and confirming the mass of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a snapshot of the composition and help identify the structures of the major components.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

3,4-difluorobenzonitrile

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), 3,4-difluorobenzonitrile (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The amount of solvent should be sufficient to ensure good stirring (typically a 0.5 to 1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (2-Bromo-5-hydroxybenzaldehyde) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

-

References

- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.

- Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.

- Li, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Tetrahedron, 72(41), 6373-6380.

- Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019).

- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2025).

- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025).

- Preparation method of enzalutamide intermediate F. (2015).

- A kind of preparation method of enzalutamide intermediate. (2020).

- Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). PMC.

- Williamson Ether Synthesis. (2025). J&K Scientific LLC.

- SNAr Reaction in Other Common Molecular Solvents. Wordpress.

- Ullmann Condens

- Exploring 2-Bromo-5-(hydroxy)

- Ether synthesis by etherification (alkyl